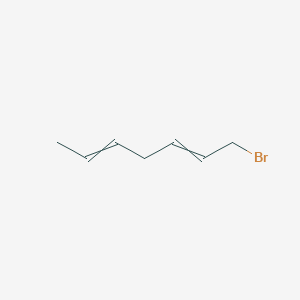

1-Bromohepta-2,5-diene

Description

Structure

3D Structure

Properties

CAS No. |

62938-18-5 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

1-bromohepta-2,5-diene |

InChI |

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h2-3,5-6H,4,7H2,1H3 |

InChI Key |

GYXZRRGQQKBMRU-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC=CCBr |

Origin of Product |

United States |

Stereochemical Aspects and Isomerism of 1 Bromohepta 2,5 Diene

Geometrical Isomerism (E/Z Configurations) of the Diene System

Geometrical isomerism, also known as cis-trans isomerism, arises due to the restricted rotation around carbon-carbon double bonds. In the case of 1-Bromohepta-2,5-diene, which possesses two double bonds at the C2-C3 and C5-C6 positions, multiple geometrical isomers are possible. The configuration of each double bond is designated as either E (entgegen, for opposite) or Z (zusammen, for together), based on the priority of the substituents attached to the carbons of the double bond, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

For the double bond at the C2 position, the substituents on C2 are a hydrogen atom and a bromomethyl group (-CH2Br). The substituents on C3 are a hydrogen atom and the remainder of the carbon chain. According to the CIP rules, bromine has a higher atomic number than carbon, giving the -CH2Br group priority over the rest of the molecule attached to C2. At C3, the carbon chain takes priority over the hydrogen atom.

For the double bond at the C5 position, the substituents on C5 are a hydrogen atom and the preceding carbon chain. The substituents on C6 are a hydrogen atom and a methyl group (-CH3).

The presence of two double bonds means that four different geometrical isomers can exist, depending on the configuration (E or Z) at each of these bonds.

The possible geometrical isomers are:

(2E,5E)-1-Bromohepta-2,5-diene

(2Z,5Z)-1-Bromohepta-2,5-diene

(2E,5Z)-1-Bromohepta-2,5-diene

(2Z,5E)-1-Bromohepta-2,5-diene

Table 1: Geometrical Isomers of this compound

| Isomer Name | Configuration at C2-C3 | Configuration at C5-C6 |

|---|---|---|

| (2E,5E)-1-Bromohepta-2,5-diene | E | E |

| (2Z,5Z)-1-Bromohepta-2,5-diene | Z | Z |

| (2E,5Z)-1-Bromohepta-2,5-diene | E | Z |

| (2Z,5E)-1-Bromohepta-2,5-diene | Z | E |

Chiral Considerations in Substituted Heptadienes

Chirality in a molecule arises when it is non-superimposable on its mirror image. A common source of chirality is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. In the context of this compound, the potential for chirality exists.

For this compound, the carbon at position 4 is bonded to a hydrogen, an ethylenic group towards C2, another ethylenic group towards C5, and a hydrogen atom. For a molecule to be chiral, it must not have a plane of symmetry. The presence of different geometric configurations at the two double bonds can lead to chirality. Specifically, the cis-trans (or Z-E) isomers can be chiral. For instance, the (2Z, 5E) and (2E, 5Z) isomers of a similar compound, 4-bromo-2,5-heptadiene, are non-superimposable mirror images of each other and are thus enantiomers. quora.com Applying this principle to this compound, the (2E, 5Z) and (2Z, 5E) isomers would be chiral and exist as a pair of enantiomers. Conversely, the (2E, 5E) and (2Z, 5Z) isomers possess a plane of symmetry and are therefore achiral.

Conformational Analysis of Brominated Diene Systems

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key single bond for conformational analysis is the C4-C5 bond, which connects the two double bonds.

The rotation around this single bond gives rise to different conformations, with the most significant being the s-cis and s-trans conformations. In the s-trans conformation, the two double bonds are on opposite sides of the single bond, leading to a more extended and generally more stable arrangement due to reduced steric hindrance. In the s-cis conformation, the double bonds are on the same side of the single bond, which is a higher energy conformation due to steric clash between the substituents on the double bonds.

Reactivity and Mechanistic Investigations of 1 Bromohepta 2,5 Diene

Electrophilic Addition Reactions

The two carbon-carbon double bonds in 1-bromohepta-2,5-diene are expected to undergo electrophilic addition reactions. The regioselectivity and stereoselectivity of these additions will be influenced by the electronic environment of each double bond.

Regioselectivity and Stereoselectivity in Bromine Addition (e.g., 1,2- vs. 1,4-Addition)

The concept of 1,2- versus 1,4-addition is primarily relevant to conjugated diene systems where a resonance-stabilized carbocation intermediate can lead to the formation of two distinct products. libretexts.orgmasterorganicchemistry.com Since this compound is a non-conjugated diene (the double bonds are separated by more than one single bond), the addition of bromine is expected to occur independently at each double bond, leading to 1,2-addition products.

When one equivalent of bromine (Br₂) is added to this compound, the reaction would likely proceed via the formation of a cyclic bromonium ion intermediate at either the C2-C3 or the C5-C6 double bond. masterorganicchemistry.com Subsequent nucleophilic attack by a bromide ion would open this ring to give a vicinal dibromide.

Table 1: Predicted Products of Monobromination of this compound

| Reactant | Reagent | Predicted Product(s) | Description |

| This compound | Br₂ (1 equiv.) | 1,2,3-Tribromohept-5-ene | Addition to the C2-C3 double bond |

| 1,5,6-Tribromohept-2-ene | Addition to the C5-C6 double bond |

The regioselectivity of the attack on the unsymmetrical C2-C3 double bond would be influenced by the electronic effect of the existing bromine atom at C1. The inductive electron-withdrawing effect of the bromine atom would likely direct the initial electrophilic attack of Br⁺ to the C3 carbon, leading to a more stable secondary carbocation at C2 (or a more stable bromonium ion).

Stereoselectivity would depend on the geometry of the starting alkene and the anti-addition mechanism typical for bromination, which involves the backside attack of the bromide ion on the bromonium ion intermediate.

Addition of Brønsted Acids and Other Electrophiles to the Diene System

The addition of Brønsted acids, such as hydrogen halides (e.g., HBr), to this compound is expected to follow Markovnikov's rule. chemistrysteps.commasterorganicchemistry.com Protonation of the double bond will occur to form the most stable carbocation intermediate.

For the C5-C6 double bond, protonation at C6 would generate a more stable secondary carbocation at C5, leading to the formation of 1,6-dibromohept-2-ene.

For the C2-C3 double bond, the situation is more complex due to the influence of the C1 bromine. Protonation at C3 would lead to a secondary carbocation at C2, which is destabilized by the electron-withdrawing bromine at C1. Protonation at C2 would lead to a primary carbocation at C3, which is generally less stable. Therefore, the addition to the C5-C6 double bond is likely to be more favorable.

Table 2: Predicted Products of Hydrobromination of this compound

| Reactant | Reagent | Predicted Major Product | Rationale |

| This compound | HBr (1 equiv.) | 1,6-Dibromohept-2-ene | Follows Markovnikov's rule, forming a more stable secondary carbocation at C5. |

Radical Reactions and Pathways

The presence of allylic hydrogens and a vinyl bromide moiety in this compound suggests its potential to participate in radical reactions.

Free-Radical Bromination and Hydrogen Abstraction Processes

Free-radical bromination, typically initiated by light or heat, involves the abstraction of a hydrogen atom to form a radical intermediate, followed by reaction with Br₂. In this compound, the most likely sites for hydrogen abstraction are the allylic positions (C4 and C7), as this leads to resonance-stabilized allylic radicals.

Abstraction of a hydrogen atom from C4 would generate a resonance-stabilized radical with delocalization over C4, C5, and C6. Subsequent reaction with Br₂ could lead to a mixture of products. Similarly, abstraction from the terminal methyl group (C7) would also form an allylic radical.

Vinyl Radical Cyclizations and Rearrangements

The vinyl bromide functionality at C1 allows for the generation of a vinyl radical under appropriate conditions, such as treatment with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride). This vinyl radical could potentially undergo intramolecular cyclization by attacking one of the double bonds.

The regioselectivity of such a cyclization would be governed by Baldwin's rules. For example, a 5-exo-trig cyclization onto the C5-C6 double bond would lead to a five-membered ring, which is generally a favored pathway.

Metal-Catalyzed Transformations

The vinyl bromide group in this compound is a suitable handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. mdpi.comorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon bonds.

For instance, in a Suzuki coupling, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new substituted diene. The stereochemistry of the double bond at the C2 position would likely be retained during the coupling process.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Potential Product Type |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 1-Substituted hepta-2,5-diene |

| Stille Coupling | Organotin reagent (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 1-Substituted hepta-2,5-diene |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted hepta-1,3,6-triene derivative |

These metal-catalyzed transformations would offer a versatile platform for the synthesis of more complex molecules starting from this compound, highlighting its potential as a building block in organic synthesis. The specific conditions and outcomes would, of course, depend on the chosen catalyst, ligands, and reaction partners.

Cross-Coupling Reactions (e.g., Heck-Type, Stille-Type)

The presence of an allylic bromide makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. youtube.com

Heck-Type Reactions: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org In the case of this compound, the reactive site is the C-Br bond. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, forming a π-allylpalladium(II) complex. This intermediate can then react with an alkene (e.g., styrene or an acrylate) via migratory insertion, followed by β-hydride elimination to yield the coupled product and regenerate the palladium(0) catalyst. When dienes are involved in a Heck coupling, they can form a π-allyl palladium intermediate, which can lead to substituted 1,3-diene products. nih.gov

Stille-Type Reactions: The Stille coupling reaction partners an organohalide with an organotin compound, catalyzed by palladium. For this compound, the reaction would involve the palladium-catalyzed coupling with an organostannane, such as vinyltributyltin or phenyltributyltin. The mechanism is similar to the Heck reaction in its initial oxidative addition step, forming the π-allylpalladium(II) intermediate. This is followed by a transmetalation step, where the organic group from the organostannane is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. youtube.com Sequential Stille and Heck couplings have been demonstrated on substrates containing both a bromide and a triflate, allowing for the stepwise and selective formation of complex polyenes. researchgate.net

Table 1: Illustrative Cross-Coupling Reactions of this compound The following are representative examples of potential cross-coupling reactions.

| Coupling Type | Coupling Partner | Catalyst System (Typical) | Potential Product |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-Phenylhepta-2,5-diene |

| Stille | Phenyltributyltin | Pd(PPh₃)₄, LiCl | 1-Phenylhepta-2,5-diene |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Phenylhepta-2,5-diene |

Hydrofunctionalization Reactions of Haloalkene and Related Substrates

Hydrofunctionalization involves the addition of an H-Y molecule across a double bond. For this compound, these reactions would target one of the two C=C double bonds. The presence of the bromine atom and the substitution pattern of the diene can influence the chemo- and regioselectivity of the addition. Transition-metal catalysis is often employed to control the outcome of these reactions. nih.gov

The process generally involves the formation of metal-allyl intermediates that can subsequently react with nucleophiles or electrophiles. nih.gov For a substrate like this compound, a key challenge is achieving selectivity for one of the two non-equivalent double bonds and controlling the regiochemistry of the addition (e.g., Markovnikov vs. anti-Markovnikov). Reactions such as hydroboration, hydrosilylation, hydroamination, and hydrocyanation are common examples. nih.govmdpi.com For instance, catalytic hydrocyanation of dienes provides access to functionalized nitriles. While hydrohalogenation of conjugated dienes is well-studied, leading to 1,2- or 1,4-addition products, the addition to a non-conjugated system like this compound would likely proceed at the more reactive or sterically accessible double bond. youtube.com

Cycloisomerization and Annulation Reactions Involving Bromine-Containing Substrates

The diene moiety of this compound is a suitable precursor for cycloisomerization reactions, which are intramolecular rearrangements that form cyclic structures. These reactions are often catalyzed by transition metals like palladium or nickel and can lead to the formation of five- or six-membered rings. nih.govnih.gov For a 1,6-diene system (which could be formed from this compound via a coupling reaction), palladium-catalyzed cycloisomerization can yield substituted methylenecyclopentane derivatives.

The bromine atom provides an additional reactive site for annulation (ring-forming) reactions. For example, an intramolecular Heck reaction could be envisioned if a tethered alkene is present in the molecule. Another possibility is the use of the allylic bromide in a palladium-catalyzed cycloalkylation with an organoboronic acid, which has been demonstrated for 2-bromo-1,n-dienes. acs.org Furthermore, radical-based methods can achieve difunctionalization of dienes through a sequence of radical addition and cyclization, offering a pathway to complex cyclic molecules. mdpi.com

Nucleophilic Substitution and Elimination Pathways

Reactivity of the Allylic Bromide Moiety

The C-Br bond in this compound is allylic, meaning it is on a carbon atom adjacent to a carbon-carbon double bond. This position confers significantly enhanced reactivity towards nucleophilic substitution compared to a typical alkyl bromide. The reaction can proceed through two primary mechanisms:

Sₙ2 Mechanism: A strong nucleophile can directly displace the bromide ion in a single, concerted step. The proximity of the π-system of the double bond helps to stabilize the transition state, accelerating the reaction.

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar, protic solvent, the bromide ion can depart first, forming an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack at either of these positions.

Attack at the original carbon (C1) leads to the direct substitution product. However, attack at the other end of the allylic system (C3) results in an "allylic rearrangement" or Sₙ1' product. This leads to a mixture of constitutional isomers.

Base-Promoted Eliminations Leading to Further Unsaturation

When this compound is treated with a strong, non-nucleophilic base, an elimination reaction (typically E2) is favored over substitution. In this reaction, the base abstracts a proton from the carbon atom adjacent to the bromine-bearing carbon (C2), while the bromide ion departs simultaneously. This process results in the formation of a new π-bond.

The elimination of HBr from this compound would lead to the formation of hepta-1,2,5-triene, an allene, if the proton is removed from C2. Alternatively, if a suitable proton is available and the conditions allow for isomerization, the reaction could potentially lead to a more stable, conjugated triene system. The specific product formed would depend on the reaction conditions and the stereochemistry of the starting material.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of 1-bromohepta-2,5-diene can be established.

¹H NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the vinylic, allylic, and methyl protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the presence of the double bonds.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H1 | ~3.9 - 4.1 | Doublet of doublets (dd) | J(H1-H2) ≈ 7-8 Hz, J(H1-H3) ≈ 1-2 Hz |

| H2 | ~5.6 - 5.8 | Multiplet (m) | - |

| H3 | ~5.4 - 5.6 | Multiplet (m) | - |

| H4 | ~2.7 - 2.9 | Multiplet (m) | - |

| H5 | ~5.3 - 5.5 | Multiplet (m) | - |

| H6 | ~5.3 - 5.5 | Multiplet (m) | - |

Note: These are predicted values and may vary slightly from experimental data.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in its structure. The chemical shifts are indicative of the hybridization and the nature of the attached atoms.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~30 - 35 |

| C2 | ~125 - 130 |

| C3 | ~130 - 135 |

| C4 | ~35 - 40 |

| C5 | ~120 - 125 |

| C6 | ~130 - 135 |

Note: These are predicted values and may vary slightly from experimental data.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal proton-proton couplings. Key expected correlations include those between H1 and H2, H2 and H3, H3 and H4, H4 and H5, H5 and H6, and H6 and H7.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups. For this compound, the DEPT-135 spectrum would show positive signals for the CH and CH₃ carbons and negative signals for the CH₂ carbons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each proton and its corresponding carbon in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the stereochemistry of the double bonds. For instance, correlations between protons on the same side of a double bond would be observed.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the determination of its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

Electrospray Ionization Mass Spectrometry (ESI-MS): While ESI is a soft ionization technique often used for larger molecules, it can be employed for this compound. The resulting spectrum would primarily show the pseudomolecular ion.

Fragmentation Analysis: Under electron impact (EI) ionization, this compound would undergo fragmentation. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways include the loss of a bromine radical (Br•) and cleavage at the allylic positions, leading to the formation of stable carbocations.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its different bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| ~3010 - 3100 | C-H stretch (vinylic) | Medium |

| ~2850 - 2960 | C-H stretch (aliphatic) | Medium-Strong |

| ~1640 - 1680 | C=C stretch | Medium-Weak |

| ~910 - 990 | =C-H bend (vinylic) | Strong |

Note: These are predicted values and may vary from experimental data.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Studies

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique utilized for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govspectroscopyeurope.com This method measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net For a chiral molecule like this compound, which possesses stereogenic centers, VCD can provide crucial insights into its three-dimensional structure.

The practical application of VCD for assigning absolute configuration involves a comparative analysis between an experimental VCD spectrum and a theoretically predicted spectrum. schrodinger.com The process begins with obtaining the experimental VCD and infrared (IR) spectra of the chiral molecule. Concurrently, quantum mechanical calculations, typically employing density functional theory (DFT), are used to predict the VCD and IR spectra for one of the enantiomers of the molecule. nih.govresearchgate.net

A comparison of the sign and relative intensity of the bands in the experimental VCD spectrum with the calculated spectrum allows for a definitive assignment of the absolute configuration. spectroscopyeurope.com If the experimental and calculated spectra show excellent agreement, the absolute configuration of the molecule is assigned as that of the enantiomer used in the calculation. nih.gov This approach has been successfully applied to determine the absolute configurations of various complex chiral molecules, including brominated natural products. nih.gov

To illustrate the application of this technique, consider the determination of the absolute configuration of a brominated sesquiterpene, majapolene B, isolated from the red algal genus Laurencia. The experimental VCD spectrum was compared with the DFT-calculated spectrum. The excellent agreement between the experimental and theoretical data allowed for the unambiguous assignment of its absolute configuration. nih.gov

Below is a representative data table illustrating the type of data obtained in a VCD analysis for the absolute configuration determination of a chiral brominated compound.

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁴) | Calculated VCD (Δε) | Vibrational Mode Assignment |

|---|---|---|---|---|

| 1654 | 1655 | +1.2 | +1.5 | C=C Stretch |

| 1450 | 1452 | -0.8 | -0.9 | CH₂ Scissoring |

| 1265 | 1268 | +2.5 | +2.8 | CH Wagging |

| 1100 | 1105 | -1.5 | -1.7 | C-C Stretch |

| 950 | 955 | +0.5 | +0.6 | C-H Bend |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. unibo.itlibretexts.org In the context of this compound, ESR spectroscopy would be instrumental in studying radical intermediates that may form during chemical reactions, for instance, through homolytic cleavage of the carbon-bromine bond or radical addition to the diene system. masterorganicchemistry.com

The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. libretexts.org An ESR spectrum provides detailed information about the electronic structure of a radical. unibo.it The key parameters obtained from an ESR spectrum are the g-factor, which is characteristic of the radical, and the hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ⁷⁹Br, ⁸¹Br). libretexts.org The analysis of the hyperfine structure can reveal the identity of the radical and the distribution of the unpaired electron's spin density within the molecule.

For a radical intermediate derived from this compound, such as an α-bromoalkyl radical, the ESR spectrum would be expected to show hyperfine coupling to the bromine nucleus and adjacent protons. rsc.org The magnitude of these couplings would provide valuable information about the geometry and electronic structure of the radical. The study of such radical intermediates is crucial for understanding reaction mechanisms, such as those involved in free-radical polymerization or halogenation reactions. masterorganicchemistry.com

An example of the application of ESR in studying brominated radicals is the investigation of α-bromoalkyl radicals formed by the irradiation of organic bromides. rsc.org The analysis of the ESR spectra of these radicals provided insights into their structure and conformation.

The following interactive data table presents typical ESR spectral parameters that could be expected for a hypothetical bromoalkyl radical intermediate.

| Radical Species | g-factor | Nucleus | Hyperfine Coupling Constant (G) |

|---|---|---|---|

| R-CH(Br)-CH₂• | 2.0035 | ⁷⁹Br | 25.0 |

| ¹H (α) | 18.5 | ||

| ¹H (β) | 22.0 | ||

| R-C•(Br)-CH₃ | 2.0040 | ⁷⁹Br | 22.5 |

| ¹H (β) | 20.0 |

Lack of Specific Research Data for "this compound" Precludes Article Generation

A thorough search of publicly available scientific literature and databases has revealed a significant lack of specific theoretical and computational studies focused on the chemical compound “this compound.” As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The user's request specified a detailed article covering the following areas for this compound:

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Molecular Dynamics Simulations for Conformational Analysis

Mechanistic Studies through Computational Modeling of Reaction Pathways and Transition States

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Without any available data on DFT calculations, molecular dynamics simulations, mechanistic modeling, or spectroscopic predictions for this specific compound, any attempt to generate the requested content would result in speculation or the presentation of generalized information not directly applicable to this compound, which would violate the core instructions of the prompt.

Therefore, until such research is conducted and published, an article on the theoretical and computational studies of this compound, as outlined, cannot be produced.

Synthetic Applications and Derivatization of 1 Bromohepta 2,5 Diene

Building Block in the Synthesis of Complex Organic Molecules

The utility of 1-bromohepta-2,5-diene as a foundational element in the synthesis of complex organic molecules is primarily demonstrated through its participation in cross-coupling reactions. The presence of a vinyl bromide moiety allows for the strategic formation of new carbon-carbon bonds, enabling the elaboration of the molecular framework.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are prominent examples of how this building block is incorporated into more complex structures. In a typical Suzuki coupling scenario, this compound can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the C1 position. This strategy has been employed to introduce aryl, heteroaryl, or other alkenyl groups, thereby increasing the molecular complexity.

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | 1-Arylhepta-2,5-diene | Synthesis of substituted styrene derivatives |

| This compound | Alkenylboronic acid | Pd(dppf)Cl₂ | Hepta-1,3,6-triene derivative | Precursor to conjugated polyenes |

Similarly, the Heck reaction provides a pathway to introduce alkenyl substituents. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base leads to the formation of a new carbon-carbon double bond, extending the conjugated system.

Precursor for Polyunsaturated Systems and Functionalized Polyenes

The diene functionality within this compound serves as a latent handle for the construction of extended polyunsaturated systems and functionalized polyenes. These motifs are prevalent in numerous natural products and functional materials.

One common strategy involves the initial modification of the bromide, followed by reactions involving the double bonds. For instance, the bromide can be substituted with a variety of nucleophiles to introduce new functional groups. Subsequent olefin metathesis reactions, particularly cross-metathesis with other alkenes, can then be used to elongate the carbon chain and introduce additional double bonds, leading to the formation of complex polyenes.

Detailed research has shown that the choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the newly formed double bonds in the polyene chain. Ruthenium-based catalysts are often employed for their functional group tolerance and predictable stereochemical outcomes.

| Starting Material | Reaction Type | Reagent | Product | Significance |

| This compound | Nucleophilic Substitution | NaN₃ | 1-Azidohepta-2,5-diene | Precursor for nitrogen-containing polyenes |

| This compound | Cross-Metathesis | Acrylonitrile, Grubbs Catalyst | Functionalized nonatriene | Introduction of electron-withdrawing groups |

Role in the Generation of Macrocycles and Fused Ring Systems

The bifunctional nature of this compound, possessing both an electrophilic carbon and nucleophilic double bonds, makes it a suitable precursor for the synthesis of macrocycles and fused ring systems. Ring-closing metathesis (RCM) has emerged as a powerful tool in this context.

To utilize this compound for macrocyclization via RCM, it must first be derivatized to introduce a second terminal alkene. This is typically achieved by a cross-coupling reaction at the C1 position with a partner that contains a terminal double bond. The resulting elongated diene can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium or molybdenum complex, to form a macrocycle. The size of the resulting ring is dependent on the length of the tether introduced in the initial cross-coupling step.

| Derivative of this compound | Reaction | Catalyst | Product | Ring Size |

| 1-(But-3-en-1-yl)hepta-2,5-diene | Ring-Closing Metathesis | Grubbs II Catalyst | Cyclononadiene | 9-membered |

| 1-(Hex-5-en-1-yl)hepta-2,5-diene | Ring-Closing Metathesis | Hoveyda-Grubbs Catalyst | Cycloundecadiene | 11-membered |

Furthermore, the diene system in this compound can participate in Diels-Alder reactions, providing a direct route to the formation of fused six-membered rings. By reacting with a suitable dienophile, a bicyclic system can be constructed in a single step, often with a high degree of stereocontrol.

Utilization in Asymmetric Synthesis and Stereoselective Transformations

While the direct use of this compound in asymmetric catalysis is not extensively documented, its derivatives serve as important substrates in stereoselective transformations. The double bonds within the molecule provide opportunities for the introduction of chirality.

For instance, asymmetric dihydroxylation or epoxidation of the double bonds can lead to the formation of chiral diols or epoxides, which are valuable intermediates in the synthesis of enantiomerically pure natural products and pharmaceuticals. The Sharpless asymmetric dihydroxylation, for example, can be employed to introduce two adjacent hydroxyl groups with a specific stereochemistry.

Moreover, the vinyl bromide functionality can be converted to other functional groups that can direct stereoselective reactions. For example, conversion to a boronic ester would allow for its use in asymmetric Suzuki couplings, where a chiral ligand on the palladium catalyst can induce enantioselectivity in the product.

| Substrate | Reaction | Chiral Reagent/Catalyst | Product | Stereochemical Outcome |

| Hepta-2,5-dien-1-ol (from this compound) | Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET | Chiral Epoxy Alcohol | High enantiomeric excess |

| 1-Arylhepta-2,5-diene | Asymmetric Dihydroxylation | AD-mix-β | Chiral Diol | Diastereoselective and enantioselective |

Q & A

Q. What ethical standards apply when using hazardous reagents like this compound in collaborative research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.